Methyl 4-(4-fluorophenoxy)benzoate
Description
Significance of Aryl Carboxylates and Fluorinated Organic Compounds in Synthetic Chemistry
Aryl carboxylates, esters derived from an aromatic carboxylic acid and an alcohol, are fundamental structural motifs in a wide array of organic molecules. acs.orgrsc.org They are prevalent in pharmaceuticals, agrochemicals, and materials science. rsc.orgnih.gov The ester functional group can participate in various chemical transformations, making aryl carboxylates versatile intermediates in organic synthesis. acs.orgresearchgate.net
Fluorinated organic compounds, molecules containing one or more fluorine atoms, have a profound impact on medicinal chemistry and materials science. tandfonline.comacs.orgnih.gov The introduction of fluorine can dramatically alter a molecule's physical and chemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. tandfonline.comacs.orgmdpi.com This strategic incorporation of fluorine is a common and effective tactic in drug design to enhance the efficacy and pharmacokinetic profile of therapeutic agents. tandfonline.comnih.gov More than half of all agricultural chemicals contain carbon-fluorine bonds, a testament to their importance in this sector as well. wikipedia.org
Rationale for Academic Investigation into Methyl 4-(4-fluorophenoxy)benzoate
The academic interest in this compound stems from its identity as a diaryl ether, a class of compounds with significant applications in various industries, including pharmaceuticals and agriculture. organic-chemistry.org The specific combination of a methyl benzoate (B1203000) group and a fluorinated phenyl ring presents a unique scaffold for the development of novel compounds with potentially enhanced biological activities. Researchers are interested in exploring how the interplay between the electron-withdrawing fluorine atom and the ester group influences the molecule's reactivity and potential as a building block in the synthesis of more complex structures. ontosight.aiontosight.ai
Historical Context of this compound Research: A Comprehensive Overview of Key Chemical Discoveries and Methodological Advancements
The synthesis of diaryl ethers, such as this compound, has been a long-standing area of research in organic chemistry. A foundational method for their preparation is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, first reported by Fritz Ullmann in 1903. organic-chemistry.orgwikipedia.orgnih.gov While historically significant, the classical Ullmann reaction often required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov
Over the years, significant advancements have been made to improve the efficiency and mildness of diaryl ether synthesis. These include the development of new catalyst systems, often involving palladium or improved copper-based catalysts with specific ligands, that allow the reaction to proceed under much milder conditions. organic-chemistry.orgacs.orgacs.org Another important synthetic route is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups. rsc.orgrsc.orgwikipedia.org
Modern synthetic strategies continue to evolve, with a focus on developing more efficient, cost-effective, and environmentally benign methods. organic-chemistry.orgacs.org For instance, recent research has explored the use of diaryliodonium salts as arylating agents and the development of novel catalytic systems that tolerate a broader range of functional groups. mdpi.comdiva-portal.org These advancements have made complex diaryl ethers like this compound more accessible for further study and application.
Below is a table summarizing the key properties of this compound and related compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₄H₁₁FO₃ | 246.23 | - |
| Methyl 4-fluorobenzoate | C₈H₇FO₂ | 154.14 | 195-197 |
| Methyl benzoate | C₈H₈O₂ | 136.15 | 199.6 |
| Methyl 4-(4-chlorophenoxymethyl)benzoate | C₁₅H₁₃ClO₃ | 276.71 | 399.3 ± 27.0 |
| 4-(4-phenoxyphenoxy)benzoic acid | C₁₉H₁₄O₄ | 318.31 | - |
| Data sourced from various chemical databases and may represent predicted values in some cases. ontosight.ainih.govchemicalbook.comgoogle.comwikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(4-fluorophenoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-17-14(16)10-2-6-12(7-3-10)18-13-8-4-11(15)5-9-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYOTOWEYHRUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Methyl 4 4 Fluorophenoxy Benzoate
Established Synthetic Routes to Methyl 4-(4-fluorophenoxy)benzoate
The primary strategies for synthesizing this compound hinge on well-established organic reactions. These routes include the formation of the ester from a carboxylic acid precursor or the construction of the diaryl ether backbone through metal-catalyzed coupling reactions.
Esterification Reactions in the Synthesis of this compound
One of the most direct methods for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 4-(4-fluorophenoxy)benzoic acid. The Fischer-Speier esterification is a classical and widely used method for this transformation. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727). masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or p-toluenesulfonic acid. masterorganicchemistry.commdpi.com The reaction is an equilibrium process, and to drive it towards the product (the ester), methanol is typically used as the solvent to ensure it is present in large excess. masterorganicchemistry.com
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. youtube.com
Recent advancements have explored the use of solid acid catalysts, such as zirconium-based systems, to facilitate the esterification. These heterogeneous catalysts offer advantages in terms of recovery and reusability, reducing the generation of acidic wastewater associated with traditional methods. mdpi.com For instance, a titanium-zirconium solid acid has been shown to be effective in catalyzing the reaction between various benzoic acids and methanol. mdpi.com
Etherification Reactions: Focus on Ullmann and Goldberg Coupling Approaches to the Phenoxy Moiety of this compound
The formation of the diaryl ether C-O bond is a critical step in constructing the backbone of this compound. The Ullmann condensation (or Ullmann-type reaction) is a foundational method for this purpose. wikipedia.org This reaction involves the copper-promoted coupling of an aryl halide with a phenol. wikipedia.org In the context of this specific synthesis, two primary pathways are possible:
Reaction of methyl 4-halobenzoate (e.g., methyl 4-bromobenzoate) with 4-fluorophenol.
Reaction of a 4-halofluorobenzene (e.g., 1-bromo-4-fluorobenzene) with methyl 4-hydroxybenzoate (B8730719).
The traditional Ullmann reaction required harsh conditions, including high temperatures (often over 200°C), polar aprotic solvents like dimethylformamide (DMF) or nitrobenzene, and stoichiometric amounts of copper powder. wikipedia.org The mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes a reaction with the aryl halide. wikipedia.org
The Goldberg reaction, historically associated with C-N bond formation, is closely related and contributes to the foundational principles of modern copper-catalyzed cross-coupling. nih.govsynarchive.comscispace.com Modern iterations of the Ullmann-Goldberg type reactions have seen significant improvements. The use of catalytic amounts of copper salts, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), combined with ligands, allows the reaction to proceed under much milder conditions. nih.govorganic-chemistry.org These ligands, such as amino acids or diamines, stabilize the copper catalyst and facilitate the coupling process. wikipedia.orgnih.gov
Palladium-Catalyzed Cross-Coupling Strategies in the Synthesis of this compound Precursors
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-O coupling variant, represent a powerful and versatile alternative to the copper-catalyzed Ullmann reaction for forming the diaryl ether linkage. organic-chemistry.orgmit.edu These methods are typically employed to synthesize the precursor 4-(4-fluorophenoxy)benzoic acid, which is then esterified as described previously.
The reaction involves coupling an aryl halide or triflate with a phenol in the presence of a palladium catalyst and a suitable base. organic-chemistry.org For example, 4-fluorophenol can be coupled with a 4-halobenzoic acid derivative. A key advantage of palladium-catalyzed methods is their generally higher functional group tolerance and milder reaction conditions compared to the classic Ullmann synthesis. organic-chemistry.org The catalytic cycle is well-understood and involves oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the phenoxide, and concluding with reductive elimination to form the C-O bond and regenerate the Pd(0) catalyst. The success of these reactions is highly dependent on the choice of ligand coordinated to the palladium center.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis
Achieving high yield and purity in the synthesis of this compound requires careful optimization of various reaction parameters. The focus of optimization is typically on the C-O bond-forming etherification step, as it is often the most challenging transformation.
Solvent Effects and Reaction Kinetics in this compound Production
The choice of solvent plays a critical role in diaryl ether synthesis. In traditional Ullmann reactions, high-boiling polar solvents such as N-methylpyrrolidone (NMP), DMF, or nitrobenzene are commonly used to achieve the necessary high temperatures. wikipedia.org However, studies have shown that solvent choice can significantly impact yield and reaction rate. For instance, in some copper-catalyzed systems, non-polar solvents like toluene or o-xylene have been found to be more effective than more polar options like NMP or 1,4-dioxane. arkat-usa.org The higher yield observed in o-xylene compared to toluene can sometimes be attributed to the higher possible reaction temperature (140°C). arkat-usa.org
The solvent can influence the solubility of the reactants and the catalyst, as well as the stability of intermediate species in the catalytic cycle. In some cases, particularly with electron-deficient aryl halides, the reaction can proceed in a solvent like NMP with a strong base (e.g., Cs₂CO₃) even without a copper catalyst, suggesting the solvent can mediate a nucleophilic aromatic substitution (SₙAr) pathway. umass.eduresearchgate.net
| Entry | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Toluene | 110 | 58.3 |
| 2 | o-Xylene | 140 | 67.9 |
| 3 | NMP | 110 | 0 |
| 4 | 1,4-Dioxane | 101 | 0 |
| 5 | Anisole | 110 | 0 |
Reaction conditions for the data in Table 1 involved the coupling of a phenol with an aryl bromide using a CuIPPh₃ catalyst and K₂CO₃ base.
Catalyst Systems and Ligand Design for Improved Efficiency in this compound Synthesis
The efficiency of both copper- and palladium-catalyzed diaryl ether syntheses is profoundly influenced by the catalyst system, particularly the nature of the ligands coordinated to the metal center.
In modern Ullmann-type reactions, the combination of a copper(I) source with a ligand is crucial for achieving high yields under mild conditions. Ligands such as N,N-dimethylglycine, phenanthroline, and various amino acids have been shown to accelerate the coupling of aryl halides with phenols. organic-chemistry.org These ligands are believed to stabilize the copper catalyst, prevent its aggregation, and facilitate the key steps in the catalytic cycle. Air-stable and soluble copper(I) complexes, such as Cu(PPh₃)₃Br, have been developed as effective pre-catalysts that obviate the need for in-situ catalyst preparation. umass.eduresearchgate.net
For palladium-catalyzed C-O cross-coupling, ligand design is arguably the most critical factor for success. The reductive elimination step to form the C-O bond from the [LPd(Ar)(OAr')] intermediate is often the rate-limiting step. thieme-connect.com The development of bulky and electron-rich phosphine ligands, especially biaryl phosphines (e.g., BrettPhos analogues), has been instrumental in promoting this difficult step. mit.edu Rational ligand design, such as modifying steric bulk on the ligand framework, can be crucial for disfavoring side reactions and promoting the desired C–O bond-forming reductive elimination, thereby enabling the coupling of challenging or electron-rich substrates. thieme-connect.com
| Catalyst System | Metal | Typical Ligand(s) | Typical Conditions | Advantages/Disadvantages |
|---|---|---|---|---|
| Classic Ullmann | Cu | None | >200°C, Stoichiometric Cu | Harsh conditions, low yields |
| Modern Ullmann | Cu(I) | N,N-dimethylglycine, Phenanthroline | 90-140°C, Catalytic Cu | Milder conditions, improved scope organic-chemistry.org |
| Buchwald-Hartwig | Pd(0) | Bulky Biarylphosphines (e.g., BrettPhos) | RT - 110°C, Catalytic Pd | Very mild conditions, broad scope, but expensive catalyst mit.edu |
Green Chemistry Approaches to Sustainable Synthesis of this compound
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of this compound. These approaches aim to improve the environmental footprint of the synthesis by focusing on aspects such as solvent selection, energy efficiency, and the use of less toxic reagents.
One promising green approach is the use of microwave-assisted synthesis . This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. wikipedia.orgwjpmr.com In the context of forming the diaryl ether linkage in this compound, which is typically achieved through reactions like the Ullmann condensation, microwave irradiation can accelerate the reaction rate, often leading to higher yields in shorter periods. The efficient energy transfer of microwaves directly to the reacting molecules minimizes heat loss and allows for precise temperature control. wjpmr.com
Another key area of green synthesis is the exploration of solvent-free reaction conditions or the use of more environmentally benign solvents. Traditional syntheses of diaryl ethers often employ high-boiling, polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which pose environmental and health concerns. wikipedia.org Research is being directed towards performing these reactions in the absence of a solvent or in greener alternatives such as water, ionic liquids, or deep eutectic solvents. Solvent-free approaches not only reduce waste but can also simplify product purification. wjpmr.com
The development and utilization of heterogeneous and recyclable catalysts represent a significant advancement in the sustainable synthesis of this compound. Solid acid catalysts, for instance, are being investigated as replacements for traditional homogeneous acid catalysts in esterification reactions. mdpi.com These solid catalysts can be easily separated from the reaction mixture and reused, reducing waste and catalyst consumption. mdpi.com For the crucial C-O cross-coupling step, research into supported copper or palladium catalysts is underway. These heterogeneous catalysts can offer improved stability and recyclability compared to their homogeneous counterparts.
A comparative look at traditional versus potential green synthesis parameters is presented below:
| Parameter | Traditional Synthesis | Green Chemistry Approach |
| Energy Source | Conventional Heating (e.g., oil bath) | Microwave Irradiation |
| Solvent | High-boiling polar aprotic solvents (e.g., DMF, NMP) | Solvent-free or green solvents (e.g., water, ionic liquids) |
| Catalyst | Homogeneous catalysts (e.g., soluble copper or palladium salts) | Heterogeneous, recyclable catalysts (e.g., solid acids, supported metal catalysts) |
| Reaction Time | Often several hours to days | Minutes to a few hours |
| Work-up | Often involves extensive solvent extraction and purification | Simplified purification, reduced waste generation |
Novel Synthetic Pathways Under Exploration for this compound
Beyond established methods, the scientific community is actively exploring novel synthetic pathways to produce this compound with greater efficiency and selectivity. These emerging strategies often involve the development of new catalytic systems and reaction mechanisms.
One area of intense research is the advancement of copper-catalyzed C-O cross-coupling reactions , a cornerstone for diaryl ether synthesis. While the Ullmann condensation has been a classical method, modern research focuses on developing more efficient copper catalyst systems that can operate under milder conditions with lower catalyst loadings. wikipedia.org The use of specific ligands to enhance the catalytic activity of copper is a key strategy. These ligands can stabilize the copper catalyst, prevent its deactivation, and facilitate the key steps of the catalytic cycle.
Palladium-catalyzed C-O cross-coupling reactions also represent a powerful and versatile alternative for the synthesis of diaryl ethers. These reactions, often referred to as Buchwald-Hartwig amination-type reactions adapted for etherification, can exhibit high functional group tolerance and proceed under relatively mild conditions. Research in this area is focused on designing new palladium catalysts with sophisticated phosphine or N-heterocyclic carbene (NHC) ligands that can effectively catalyze the formation of the C-O bond between an aryl halide and a phenol.
The table below summarizes some of the novel catalytic systems being explored for the synthesis of diaryl ethers, which are applicable to the production of this compound.
| Catalytic System | Key Features | Potential Advantages |
| Copper/Ligand Systems | Use of ligands such as phenanthrolines, diamines, or amino acids to enhance copper's catalytic activity. | Milder reaction conditions, lower catalyst loading, and broader substrate scope compared to traditional Ullmann reactions. |
| Palladium/Phosphine Ligand Systems | Employment of bulky, electron-rich phosphine ligands (e.g., biarylphosphines) to facilitate the catalytic cycle. | High efficiency, excellent functional group tolerance, and applicability to a wide range of aryl halides and phenols. |
| Palladium/N-Heterocyclic Carbene (NHC) Ligand Systems | Utilization of NHC ligands that form strong bonds with palladium, leading to robust and highly active catalysts. | High thermal stability and catalytic activity, often effective for challenging cross-coupling reactions. |
Further innovations include the exploration of other transition metal catalysts and the development of tandem or one-pot reaction sequences that combine multiple synthetic steps into a single, more efficient process. These novel approaches hold the promise of not only improving the synthesis of this compound but also contributing to the broader field of organic synthesis.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment of Methyl 4 4 Fluorophenoxy Benzoate
Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Identification in Methyl 4-(4-fluorophenoxy)benzoate
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.
The IR spectrum of this compound would display characteristic absorption bands. A strong, prominent peak corresponding to the C=O (carbonyl) stretch of the ester group is expected. The C-O stretching vibrations of the ester and the ether linkages will also be visible. The aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to several peaks in the 1600-1400 cm⁻¹ region. A strong band corresponding to the C-F stretch is also a key diagnostic feature.
Table 2: Key IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |
| Ester C=O | Stretch | 1730-1715 | Strong |
| Aromatic C=C | Stretch | 1600-1450 | Medium-Variable |
| Ether C-O-C | Asymmetric Stretch | 1270-1200 | Strong |
| Ester C-O | Stretch | 1300-1150 | Strong |
| C-F | Stretch | 1250-1020 | Strong |
Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis of this compound
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
Upon ionization, typically by electron impact (EI), the molecule of this compound will form a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound. This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. Common fragmentation pathways for this molecule would include the loss of the methoxy (B1213986) radical (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃). Cleavage of the ether bond is another key fragmentation pathway, leading to ions corresponding to the fluorophenoxy and methyl benzoate (B1203000) moieties.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the m/z of ions with very high accuracy (typically to four or more decimal places). This allows for the determination of the exact mass of the molecular ion. From this exact mass, the elemental composition (the precise molecular formula) can be determined. For this compound, with a molecular formula of C₁₄H₁₁FO₃, HRMS would be used to confirm this exact composition, distinguishing it from any other potential isomers or compounds with the same nominal mass.
Table 3: Predicted HRMS Data and Major Fragments for this compound
| Species | Formula | Calculated Exact Mass (m/z) | Description |
| [M]⁺• | [C₁₄H₁₁FO₃]⁺• | 246.0692 | Molecular Ion |
| [M - •OCH₃]⁺ | [C₁₃H₈FO₂]⁺ | 215.0499 | Loss of methoxy radical |
| [M - •COOCH₃]⁺ | [C₁₂H₈FO]⁺ | 187.0553 | Loss of carbomethoxy group |
| [C₇H₄O₂F]⁺ | [C₇H₄O₂F]⁺ | 139.0195 | Fragment from cleavage of ether bond |
| [C₆H₄F]⁺ | [C₆H₄F]⁺ | 95.0348 | Fluorophenyl cation |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (Molecular Weight: 246.23 g/mol ), an MS/MS analysis would provide definitive structural confirmation by breaking the molecule at its most labile bonds, primarily the ester and ether linkages.
In a typical MS/MS experiment, the molecule would first be ionized, commonly forming the protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 247.2. This precursor ion is then isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern is predictable based on the functional groups present.
The primary fragmentation pathways would likely involve:
Cleavage of the ester group: Loss of the methoxy group (-OCH₃) or methanol (B129727) (-CH₃OH).
Cleavage of the ether bond: Scission of the C-O bond connecting the two aromatic rings.
Fragmentation of the aromatic rings: Subsequent fragmentation of the resulting benzoyl or phenoxy cations.
The predicted fragmentation pathways and the major expected product ions are detailed in the table below. This information is crucial for distinguishing isomers and confirming the identity of the compound in complex mixtures. The principles of ester fragmentation are well-documented, often involving cleavages alpha to the carbonyl group. miamioh.edulibretexts.org Similarly, fragmentation of aromatic ethers and fluoro-aromatic compounds follows predictable patterns. nih.govyoutube.com
Table 1: Predicted MS/MS Fragmentation Data for this compound This table presents predicted data based on chemical principles, as specific experimental literature for this compound is not available.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Identity |
|---|---|---|---|
| 247.2 ([M+H]⁺) | 215.1 | CH₃OH (Methanol) | 4-(4-fluorophenoxy)benzoyl cation |
| 247.2 ([M+H]⁺) | 121.1 | C₇H₄FO₂ (4-fluorophenoxy radical) | Benzoyl cation |
| 247.2 ([M+H]⁺) | 153.1 | C₇H₅O (Benzoyl radical) | Methyl 4-fluorophenoxy cation |
| 215.1 | 187.1 | CO (Carbon Monoxide) | 4-fluorophenoxy-phenyl cation |
| 121.1 | 93.1 | CO (Carbon Monoxide) | Phenyl cation |
| 121.1 | 77.1 | C₂H₂O (Ketene) | Phenyl cation |
X-ray Crystallography as a Method for Solid-State Structure Determination of this compound
Although a published crystal structure for this compound was not found, the analysis of structurally related compounds like methyl 4-hydroxybenzoate (B8730719) and methyl 4-methylbenzoate provides insight into the expected structural features. nih.govresearchgate.net To perform this analysis, a high-quality single crystal of the compound is required, typically grown from slow evaporation of a suitable solvent.
The analysis would reveal:
The planarity of the two aromatic rings.
The dihedral angle between the plane of the benzoate ring and the plane of the phenoxy ring, which is a key conformational parameter.
The geometry of the central ether linkage and the ester group.
Intermolecular interactions in the crystal lattice, such as C-H···O hydrogen bonds or π-π stacking between the aromatic rings, which dictate the crystal packing.
Table 2: Information Obtainable from a Hypothetical X-ray Crystallography Study of this compound This table outlines the data that would be generated from an X-ray crystallographic analysis.
| Parameter | Expected Information | Significance |
|---|---|---|
| Crystal System & Space Group | e.g., Monoclinic, P2₁/c | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal. |
| Bond Lengths | e.g., C-F, C=O, C-O (ether), C-O (ester) | Confirms covalent bonding and can indicate bond order and strain. |
| Bond Angles | e.g., C-O-C (ether bridge) | Defines the geometry around each atom and the overall molecular shape. |
| Dihedral Angles | e.g., Ar-O-Ar-C | Describes the conformation and twist of the molecule, particularly around the ether linkage. |
| Intermolecular Interactions | Hydrogen bonds, π-π stacking distances | Explains how molecules are arranged in the solid state, influencing physical properties. |
Chromatographic Methods for Purity Assessment and Separation of this compound from Reaction Mixtures
Chromatographic techniques are essential for assessing the purity of a chemical compound and for separating it from starting materials, by-products, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used methods for these purposes.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is the method of choice for the purity assessment of non-volatile, thermally stable compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be the standard approach. Method development would involve optimizing the column, mobile phase composition, flow rate, and detection wavelength to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities.
Based on the analysis of similar aromatic esters and paraben preservatives, a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water would be a suitable starting point. researchgate.netresearchgate.net UV detection would be effective due to the presence of the two aromatic rings, with an expected maximum absorbance (λ_max) in the range of 240-260 nm. The method would be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and specificity. researchgate.net
Table 3: Proposed HPLC Method for Purity Assessment of this compound This table outlines a hypothetical, unvalidated HPLC method based on standard practices for similar compounds.
| Parameter | Proposed Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard reversed-phase column for separation of moderately polar compounds. |
| Mobile Phase | Acetonitrile : Water (e.g., 70:30 v/v) | Isocratic elution for simple and robust separation. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Detection | UV at 254 nm | Common wavelength for aromatic compounds ensuring good sensitivity. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Expected Retention Time | 5-10 minutes | A reasonable retention time for good resolution without excessive run time. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis
While this compound itself has a high boiling point and is better suited for HPLC analysis, GC-MS is an invaluable tool for identifying and quantifying volatile or semi-volatile impurities that may be present from its synthesis. Such impurities could include residual solvents (e.g., toluene, DMF) or unreacted starting materials (e.g., 4-fluorophenol, methyl 4-hydroxybenzoate).
In a GC-MS analysis, the sample is injected into a heated port, where volatile components are vaporized and separated on a capillary column. The separated components then enter a mass spectrometer, which acts as a detector, providing both quantitative data and mass spectra for identification. The use of a non-polar or mid-polar column (e.g., DB-5ms or ZB-5MSPLUS) is common for this type of general impurity screening. phenomenex.com
Table 4: Potential Volatile Impurities in this compound and their Analysis by GC-MS This table lists potential impurities from a hypothetical synthesis and the role of GC-MS in their detection.
| Potential Impurity | Chemical Formula | Origin | Role of GC-MS |
|---|---|---|---|
| 4-Fluorophenol | C₆H₅FO | Unreacted starting material | Separation and identification via its characteristic mass spectrum. |
| Methyl 4-hydroxybenzoate | C₈H₈O₃ | Unreacted starting material | Separation and identification via its mass spectrum. docbrown.info |
| Toluene | C₇H₈ | Reaction solvent | Easily detected and quantified as a common volatile organic compound. |
| Dimethylformamide (DMF) | C₃H₇NO | Reaction solvent | Detectable by GC-MS, though may require specific column/conditions. |
Computational and Theoretical Investigations of Methyl 4 4 Fluorophenoxy Benzoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis of Methyl 4-(4-fluorophenoxy)benzoate
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry for calculating properties like molecular energies, electron densities, and orbital energies.
For this compound, DFT calculations would provide a fundamental understanding of its electronic characteristics. The analysis would typically involve optimizing the molecular geometry to find the lowest energy structure. From this optimized structure, a wealth of information can be extracted.
Key electronic properties that would be determined include:
Total Energy: The total electronic energy of the molecule in its ground state.
Electron Density Distribution: A map showing the probability of finding an electron at any given point around the molecule, which is crucial for understanding chemical reactivity.
Molecular Electrostatic Potential (MEP): A visualization of the electrostatic potential on the electron density surface, which helps in identifying nucleophilic and electrophilic sites within the molecule.
Molecular Orbital Analysis would further elucidate the electronic behavior:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are critical for understanding the molecule's reactivity. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and electronic excitation properties. A larger gap generally implies higher stability.
A hypothetical data table for such DFT calculations might look like this:
| Parameter | Predicted Value |
| Total Energy | Value in Hartrees |
| Dipole Moment | Value in Debye |
| HOMO Energy | Value in eV |
| LUMO Energy | Value in eV |
| HOMO-LUMO Gap | Value in eV |
Conformational Analysis and Energy Landscapes of this compound using Computational Methods
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds (particularly around the ether linkage and the ester group), a variety of conformations are possible.
Computational methods, such as molecular mechanics or quantum mechanics, can be used to explore the potential energy surface of the molecule. This involves systematically rotating key dihedral angles and calculating the energy of each resulting conformation.
The primary goals of a conformational analysis would be to:
Identify Stable Conformers: Locate the low-energy, stable conformations of the molecule.
Determine Rotational Barriers: Calculate the energy barriers for rotation around single bonds, which provides insight into the flexibility of the molecule.
Construct a Potential Energy Surface: Create a plot of energy versus one or more dihedral angles to visualize the energy landscape. This map reveals the relative energies of different conformers and the transition states that connect them.
Understanding the preferred conformations is crucial as they can significantly influence the molecule's physical properties and its ability to interact with other molecules.
A representative data table from a conformational analysis could present the relative energies of the most stable conformers:
| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | Angle Value | Angle Value | 0.00 |
| 2 | Angle Value | Angle Value | Value |
| 3 | Angle Value | Angle Value | Value |
Prediction of Spectroscopic Parameters for this compound using Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra or even predict spectra for uncharacterized compounds.
For this compound, these calculations could predict:
Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR and Raman spectrum can be generated. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific bonds or functional groups.
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical NMR chemical shifts (e.g., for ¹H, ¹³C, and ¹⁹F) can be calculated. These predictions are valuable for assigning peaks in experimental NMR spectra and can help in structure elucidation.
Ultraviolet-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. This provides insight into the electronic transitions occurring within the molecule.
A hypothetical data table for predicted vibrational frequencies might be:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| 1 | Value | C=O stretch |
| 2 | Value | C-O-C stretch |
| 3 | Value | Aromatic C-H stretch |
| 4 | Value | C-F stretch |
Molecular Dynamics Simulations to Understand the Dynamic Behavior of this compound in Different Environments
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. An MD simulation would provide a view of the dynamic behavior of this compound, going beyond the static picture provided by energy minimization.
By simulating the molecule in different environments, such as in a vacuum, in a solvent (like water or an organic solvent), or in a lipid bilayer, one can understand how the environment influences its behavior.
Key insights from MD simulations would include:
Conformational Dynamics: Observing how the molecule explores different conformations over time and the timescales of these changes.
Solvation Effects: Understanding how solvent molecules arrange around the solute and the nature of the intermolecular interactions (e.g., hydrogen bonding, van der Waals forces).
Transport Properties: In more complex simulations, properties like diffusion coefficients could be estimated.
The results of an MD simulation are typically analyzed through various plots, such as root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to understand solvation structure.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Non-Biological Attributes of this compound
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of molecules with their macroscopic properties. A QSPR model is a mathematical equation that relates molecular descriptors (numerical representations of molecular structure) to a specific property.
For this compound, a QSPR model could be used to predict various non-biological attributes without the need for experimental measurements.
Examples of properties that could be predicted by a QSPR model include:
Boiling Point
Vapor Pressure
Solubility
Refractive Index
To develop a QSPR model, a dataset of molecules with known property values is required. Molecular descriptors are calculated for each molecule, and statistical methods are used to build the predictive model. Once validated, this model could be used to estimate the properties of new molecules like this compound.
A hypothetical table showing QSPR inputs and outputs could look like this:
| Molecular Descriptor | Value for this compound | Predicted Property | Predicted Value |
| Molecular Weight | 246.23 | Boiling Point (°C) | Value |
| LogP | Value | Water Solubility (mg/L) | Value |
| Polar Surface Area | Value | Vapor Pressure (mmHg) | Value |
Derivatization and Analog Synthesis from Methyl 4 4 Fluorophenoxy Benzoate
Synthesis of Carboxylic Acid and Amide Derivatives from Methyl 4-(4-fluorophenoxy)benzoate
The ester functionality in this compound is a prime site for modification, allowing for the straightforward synthesis of its corresponding carboxylic acid and a wide array of amide derivatives.
Carboxylic Acid Synthesis: The conversion of the methyl ester to the corresponding carboxylic acid, 4-(4-fluorophenoxy)benzoic acid, is typically achieved through saponification. This reaction involves the hydrolysis of the ester under basic conditions, followed by acidification. A standard laboratory procedure would involve heating the methyl ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol (B129727) or ethanol (B145695) to ensure miscibility. chemspider.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester's carbonyl carbon. The resulting carboxylate salt is then protonated in a separate step with a strong acid, like hydrochloric acid (HCl), to precipitate the final carboxylic acid product. chemspider.com The synthesis of the parent compound, 4-(4-fluorophenoxy)benzoic acid, has been reported with good yields through various routes, underscoring its stability and accessibility from its ester precursor. nih.gov
Amide Synthesis: The generation of amide derivatives from this compound can be approached through several synthetic strategies.
Two-Step Acyl Chloride Method: A traditional and highly reliable method involves first hydrolyzing the ester to 4-(4-fluorophenoxy)benzoic acid, as described above. The resulting acid is then converted into a more reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. ucl.ac.uk This activated intermediate, 4-(4-fluorophenoxy)benzoyl chloride, readily reacts with a wide range of primary or secondary amines to form the corresponding amide bond with high efficiency.
Direct Amidation: Direct conversion of the methyl ester to an amide by reaction with an amine (aminolysis) is possible but often requires forcing conditions, such as high temperatures or the use of strong bases, because esters are less reactive than acyl chlorides. ucl.ac.ukmdpi.com However, recent advancements in catalysis have enabled this transformation under milder conditions. Nickel and palladium-based catalysts, for example, have been shown to facilitate the direct coupling of methyl esters with amines. mdpi.comacs.org Furthermore, green chemistry approaches are emerging, such as metal- and base-free methods that utilize water as a solvent at elevated temperatures (e.g., 110 °C) to drive the reaction. nih.gov These modern methods offer a more atom-economical and environmentally friendly alternative to classical approaches. ucl.ac.uknih.gov
The choice of amidation method depends on the specific amine being used, the desired scale of the reaction, and tolerance for functional groups elsewhere in the molecule.
Table 1: Representative Amidation Strategies from Esters
| Method | Reagents/Conditions | Advantages | Disadvantages | Citations |
|---|
| Acyl Chloride | 1. NaOH, H₂O/MeOH, Reflux 2. SOCl₂ or (COCl)₂ 3. Amine (R₂NH) | High yield, broad scope, reliable | Multi-step, uses hazardous reagents | ucl.ac.uk | | Direct (Thermal) | Amine (R₂NH), high temp. | Atom economical, simple | Harsh conditions, limited scope | mdpi.com | | Direct (Catalytic) | Ni or Pd catalyst, amine (R₂NH), heat | Milder conditions, broader scope | Catalyst cost, potential contamination | mdpi.comacs.org | | Direct (Green) | Amine (R₂NH), H₂O, 110 °C | Metal/base-free, sustainable | May not be suitable for all substrates | nih.gov |
Chemical Modifications of the Fluorophenyl Moiety via Subsequent Reactions
Modifying the fluorophenyl ring of this compound presents a greater chemical challenge compared to derivatizing the ester group. The carbon-fluorine bond is exceptionally strong, and the diaryl ether structure lacks strong electron-withdrawing groups positioned ortho or para to the fluorine atom, which are typically required to activate the ring towards standard nucleophilic aromatic substitution (SNAr). nih.gov
In SNAr reactions, a potent nucleophile displaces a leaving group (like fluoride) on an aromatic ring. For this to occur, the ring must be "activated" or made electron-poor by substituents like nitro groups. nih.gov While fluorine is an excellent leaving group for SNAr, the phenoxy group on the benzoate (B1203000) ring is not sufficiently electron-withdrawing to facilitate this reaction on the fluorophenyl ring under mild conditions.
Attempts to displace the fluoride (B91410) ion with other nucleophiles (e.g., alkoxides, amines) would likely require harsh conditions, such as high temperatures and pressures, and may lead to unwanted side reactions or polymerization, as has been observed in related perfluorinated systems. nih.gov
An alternative strategy for modifying the fluorophenyl ring could involve a halogen exchange (Finkelstein) reaction. Metal-mediated processes, using copper or nickel catalysts, have been developed to exchange one halogen for another on an aryl ring. frontiersin.org For instance, it might be synthetically useful to convert the fluoro-substituent to a bromo- or iodo-substituent to enable subsequent cross-coupling reactions (e.g., Suzuki, Heck). However, these transformations are often more facile for converting heavier halides (I, Br) to lighter ones (Cl, F), and the reverse reaction for an aryl fluoride is thermodynamically less favorable and requires specific catalytic systems. frontiersin.org
Therefore, while theoretically possible, the direct modification of the fluorophenyl moiety of this compound is synthetically demanding and not a common derivatization pathway.
Introduction of Additional Functionalities onto the Benzoate Ring of this compound
In contrast to the relatively inert fluorophenyl ring, the benzoate ring of this compound is activated towards electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of this ring are governed by its two substituents: the methyl ester group and the 4-fluorophenoxy group.
The methyl ester group (-COOCH₃) is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position (i.e., positions 3 and 5). aiinmr.comrsc.org
The 4-fluorophenoxy group (-O-C₆H₄F) , attached via an ether linkage, is an electron-donating, activating group. The oxygen atom's lone pairs increase electron density in the ring through resonance, directing incoming electrophiles to the ortho and para positions. reddit.com
When both an activating and a deactivating group are present, the activating group's directing effect dominates. In this case, the powerful activating effect of the phenoxy ether linkage overrides the deactivating effect of the ester. Since the para position (position 4) is already occupied by the ether, electrophilic substitution will be directed to the positions ortho to the ether, which are positions 3 and 5. reddit.comchegg.com
Common electrophilic aromatic substitution reactions that could be applied include:
Nitration: Using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) at the 3-position. mnstate.eduumkc.edu
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would install a halogen atom at the 3-position. mt.com
Friedel-Crafts Acylation/Alkylation: These reactions, using an acyl chloride/alkyl halide and a Lewis acid, could introduce alkyl or acyl groups, although the deactivating effect of the ester might temper reactivity.
Table 2: Predicted Regioselectivity of Electrophilic Substitution on the Benzoate Ring
| Reaction | Electrophile (E⁺) | Reagents | Predicted Major Product |
|---|---|---|---|
| Nitration | NO₂⁺ (Nitronium ion) | HNO₃, H₂SO₄ | Methyl 3-nitro-4-(4-fluorophenoxy)benzoate |
| Bromination | Br⁺ | Br₂, FeBr₃ | Methyl 3-bromo-4-(4-fluorophenoxy)benzoate |
| Chlorination | Cl⁺ | Cl₂, AlCl₃ | Methyl 3-chloro-4-(4-fluorophenoxy)benzoate |
Role of this compound as an Intermediate in Multi-Step Organic Syntheses
The structural framework of this compound, featuring a diaryl ether linkage, makes it a valuable building block in the synthesis of more complex molecules, particularly polymers and biologically active compounds. The derivatization reactions discussed previously—hydrolysis, amidation, and electrophilic substitution—are key steps that leverage this intermediate for broader applications.
Polymer Synthesis: Diaryl ether units are characteristic of high-performance polymers like Polyetheretherketone (PEEK). The synthesis of novel aromatic poly(ether ketone)s often involves the reaction of diaryl ether monomers. acs.org By hydrolyzing this compound to its corresponding carboxylic acid and then converting it to an acyl chloride, it can serve as a monomer in polycondensation reactions with other aromatic diols or diamines to create new polymers with tailored properties.
Liquid Crystal Synthesis: The rigid, rod-like structure of diaryl ethers is a common motif in calamitic (rod-shaped) liquid crystals. Multi-step syntheses of complex benzoate-based liquid crystals often start from simpler hydroxybenzoate building blocks. nih.gov For example, 4-(4-n-dodecyloxybenzoyloxy)benzoic acid, a key intermediate for a liquid crystal, is prepared through a sequence of alkylation, hydrolysis, and esterification reactions starting from simpler phenolic precursors. nih.gov this compound could similarly be elaborated into more complex mesogenic structures.
Pharmaceutical and Agrochemical Synthesis: Phenoxy benzoic acids and their derivatives are known to possess a range of biological activities, including herbicidal and plant growth-regulating properties. nih.gov They are also used as scaffolds for synthesizing compounds with antibacterial and anticonvulsant activities. nih.govglobalscientificjournal.com The synthesis of the anti-androgen drug Enzalutamide, for instance, relies on a key 4-amino-2-fluoro-N-methyl-benzamide intermediate, highlighting the importance of functionalized benzamide (B126) structures in drug discovery. researchgate.net this compound, through its amide and carboxylic acid derivatives, provides a direct route to analogs that can be screened for various biological activities.
In these multi-step syntheses, the compound serves as a robust scaffold, allowing for the sequential and controlled introduction of various functional groups to achieve a final target molecule with desired chemical, physical, or biological properties.
Exploration of Non Biological Applications and Material Science Relevance of Methyl 4 4 Fluorophenoxy Benzoate
Methyl 4-(4-fluorophenoxy)benzoate as a Building Block for Advanced Materials
The structure of this compound makes it a valuable precursor in the synthesis of novel polymers and a subject of interest in the field of liquid crystals.
Precursor in Polymer Synthesis (e.g., polyethers, polyesters)
The ester and ether linkages within this compound, along with its aromatic rings, present reactive sites for polymerization reactions. While specific research on its direct use in large-scale polymer production is not extensively documented, its structural motifs are found in various high-performance polymers. The presence of the ether linkage suggests its potential as a monomer for polyether synthesis, and the ester group allows for its incorporation into polyester (B1180765) chains through transesterification reactions. The fluorine atom can impart desirable properties to the resulting polymers, such as thermal stability, chemical resistance, and specific optical characteristics.
Application in Liquid Crystal Research (Structure-Property Relationships for Mesophase Formation)
The rigid, rod-like structure of molecules is a key factor in the formation of liquid crystalline phases (mesophases). Derivatives of methyl benzoate (B1203000) are actively studied in this area. For instance, a homologous series of calamitic liquid crystals, methyl 4-[4-(4-alkoxy benzoyloxy)benzylideneamino]benzoates, has been synthesized and shown to exhibit enantiotropic smectic A (SmA) mesophases. nih.gov These studies, which investigate the relationship between molecular structure and liquid crystalline properties, provide a framework for understanding how molecules like this compound could be modified to create new liquid crystal materials. The introduction of a fluorine atom can significantly influence the material's dielectric anisotropy, a critical parameter for display applications. beilstein-journals.org Research on fluorinated liquid crystals has demonstrated the profound effect of fluorine substitution on mesomorphic behavior. rsc.orgbeilstein-journals.org
Table 1: Examples of Benzoate Derivatives in Liquid Crystal Research
| Compound Class | Observed Mesophase(s) | Key Structural Features | Reference |
|---|---|---|---|
| Methyl 4-[4-(4-alkoxy benzoyloxy)benzylideneamino]benzoates | Smectic A (SmA) | Ester and Schiff base linkers | nih.gov |
| 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates | Smectic A, Nematic | Tetrafluorinated phenyl ring, ethynyl (B1212043) linker | rsc.org |
Investigations into this compound in Catalysis and Chemical Process Development
The structural components of this compound also lend themselves to applications in catalysis and coordination chemistry.
Ligand Design and Coordination Chemistry Studies involving this compound Scaffolds
The oxygen atoms of the ester and ether groups in this compound can act as coordination sites for metal ions. This potential for chelation makes its structural scaffold a candidate for the design of specialized ligands. Research into related phosphinoylmethyl-substituted benzoxazole (B165842) and dihydrooxazole ligands has demonstrated their ability to coordinate with lanthanide metals, forming complexes with interesting structural and potentially catalytic properties. researchgate.net While direct studies on this compound as a ligand are not prevalent, the principles of coordination chemistry suggest its viability in this area.
Photophysical Properties and Potential Optoelectronic Applications of this compound and its Derivatives
The interaction of molecules with light is fundamental to the development of optoelectronic devices. The aromatic nature of this compound suggests it may possess interesting photophysical properties.
Derivatives of similar structures, such as methyl 4-(4-alkoxystyryl)benzoates, have been synthesized and studied for their fluorescence properties. researchgate.net These compounds were found to be fluorescent, with their emission characteristics influenced by the molecular structure and the surrounding environment. researchgate.net This suggests that derivatives of this compound could be engineered to exhibit specific light-absorbing and emitting properties, making them potentially useful in applications like organic light-emitting diodes (OLEDs) or as fluorescent probes.
Potential in Agrochemistry as an Intermediate for Non-Pesticidal Compound Synthesis
While this article strictly excludes pesticidal applications, it is noteworthy that the methyl benzoate core structure is found in compounds with roles in agriculture. Methyl benzoate itself is a naturally occurring plant volatile that can act as an insect attractant. mdpi.comresearchgate.net This suggests that derivatives like this compound could serve as intermediates in the synthesis of non-pesticidal agrochemicals, such as pheromones or other semiochemicals used in integrated pest management strategies. For example, it could be a precursor for compounds that influence insect behavior without being directly toxic. nih.gov The synthesis of indoxacarb, an oxadiazine insecticide, involves an intermediate, N-chloroformyl-N-[4-(trifluoromethoxy) phenyl] methyl carbamate, which shares some structural similarities. cabidigitallibrary.org
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Polyethers |
| Polyesters |
| Methyl 4-[4-(4-alkoxy benzoyloxy)benzylideneamino]benzoates |
| 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates |
| Methyl 4-(4-alkoxystyryl)benzoates |
| 2-[(phosphinoyl)methyl]benzoxazole |
| 2-[(phosphinoyl)methyl]-4,5-dihydrooxazole |
| Methyl benzoate |
| Indoxacarb |
Future Research Directions and Unexplored Chemical Frontiers for Methyl 4 4 Fluorophenoxy Benzoate
Development of Novel Stereoselective Synthetic Approaches
The current synthesis of Methyl 4-(4-fluorophenoxy)benzoate typically involves nucleophilic aromatic substitution or Ullmann-type coupling reactions, which produce an achiral molecule. Future research could focus on introducing chirality to create novel derivatives with potential applications in asymmetric catalysis or as chiral building blocks.
A promising, albeit challenging, direction is the development of stereoselective synthetic methods. For instance, introducing chiral centers on either the benzoate (B1203000) or the phenoxy ring would necessitate sophisticated synthetic strategies. One potential approach involves the stereoselective synthesis of a modified carbocyclic ring that could then be elaborated into a derivative of the target molecule. researchgate.net This process is known to be difficult due to the ring strain and torsional effects inherent in such systems, but it offers a pathway to novel structures. researchgate.net Research in this area would need to overcome the significant hurdle of controlling stereochemistry during the key bond-forming steps, potentially using chiral catalysts or auxiliaries to guide the reaction. The successful synthesis of such stereoisomers would open avenues for investigating their structure-activity relationships in various fields. researchgate.net
Advanced Mechanistic Investigations using Real-Time Spectroscopic Techniques
Future investigations could employ real-time spectroscopic techniques to probe these mechanisms. For example, Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry has been effectively used to study the gas-phase reactions of ions with methyl benzoate, revealing complex pathways including nucleophilic attack and fragmentation. nih.gov Applying similar advanced mass spectrometry techniques, alongside methods like stopped-flow nuclear magnetic resonance (NMR) and in-situ infrared (IR) spectroscopy, could provide unprecedented insight into the solution-phase synthesis of this compound. These studies could identify and characterize short-lived intermediates and transition states, clarifying the operative reaction pathways, whether they be nucleophilic aromatic substitution, single-electron transfer, or other mechanisms.
Integration of Machine Learning for Reaction Prediction and Optimization
The intersection of data science and chemistry offers powerful tools for accelerating chemical discovery. beilstein-journals.org Machine learning (ML) is rapidly becoming indispensable for predicting reaction outcomes and optimizing experimental conditions. rjptonline.orgrjptonline.org This approach can be leveraged to enhance the synthesis of this compound and its derivatives.
By training ML models on large-scale reaction databases, it is possible to predict the optimal conditions—such as solvent, temperature, catalyst, and reagents—for synthesizing a target molecule. beilstein-journals.org For instance, a neural network model could be developed to predict the most effective catalyst system for the Ullmann coupling reaction that forms the diaryl ether linkage. Furthermore, ML frameworks can predict the major product from a list of potential candidates, a significant challenge in complex organic reactions. nih.govresearchgate.net Models have demonstrated success in predicting the correct product in over 70% of cases in cross-validation studies using extensive patent literature data. nih.govresearchgate.net Applying these predictive models could drastically reduce the number of experiments needed to maximize the yield and purity of this compound, making its synthesis more efficient and cost-effective.
Table 1: Proposed Future Research Techniques and Objectives
| Research Area | Technique/Approach | Primary Objective | Potential Impact |
|---|---|---|---|
| Stereoselective Synthesis | Asymmetric Catalysis, Chiral Auxiliaries | Create chiral derivatives of this compound. | Development of new chiral materials and molecules for specialized applications. |
| Mechanistic Investigation | FT-ICR Mass Spectrometry, In-Situ NMR/IR | Elucidate the detailed reaction mechanism of diaryl ether formation. nih.gov | Improved reaction efficiency, reduced byproducts, and discovery of new reactivity. |
| Reaction Optimization | Machine Learning Models | Predict optimal reaction conditions and product yields. beilstein-journals.orgnih.gov | Accelerated synthesis development and reduced experimental costs. |
| Solid-State Analysis | Single-Crystal X-ray Diffraction, DSC, Solid-State NMR | Identify and characterize different polymorphic forms of the compound. | Control of physical properties (solubility, melting point) for material science applications. |
| Derivative Design | Molecular Docking, QSAR Modeling | Computationally design new derivatives with specific electronic or physical properties. nih.govnih.gov | Rational design of novel functional materials for electronics or polymer science. |
Exploration of Solid-State Reactivity and Polymorphism
The arrangement of molecules in the solid state dictates many of a material's bulk properties, including its melting point, solubility, and stability. The study of polymorphism—the ability of a compound to exist in multiple crystalline forms—is therefore critical for material science. This compound, with its rotatable ether linkage and aromatic rings, is a prime candidate for exhibiting polymorphic behavior.
Future research should focus on a systematic exploration of its solid-state landscape. Techniques such as single-crystal X-ray diffraction, differential scanning calorimetry (DSC), and solid-state NMR spectroscopy can be used to identify and characterize different polymorphs. Structural analysis of related compounds, like methyl 4-methyl-benzoate, has revealed planar molecular conformations and specific intermolecular contacts (C-H···O) that direct the crystal packing. nih.gov For this compound, the interplay between π-stacking of the aromatic rings and potential C-H···F and C-H···O hydrogen bonds could lead to a rich variety of crystalline structures. Understanding and controlling this polymorphism could enable the tuning of the compound's physical properties for specific applications.
Computational Design of New Derivatives with Tuned Material Science Properties
Computational chemistry provides a powerful platform for the rational design of new molecules with desired properties, minimizing the trial-and-error of traditional synthesis. Starting from the this compound scaffold, in silico methods can be used to design novel derivatives with tailored characteristics for material science.
For example, molecular docking and quantitative structure-activity relationship (QSAR) studies, which are often used in drug design to evaluate interactions with biological targets, can be adapted to predict material properties. nih.govnih.gov By systematically modifying the functional groups on the parent molecule, researchers can computationally screen libraries of virtual compounds for properties like liquid crystal behavior, thermal stability, or specific electronic characteristics (e.g., HOMO/LUMO levels). This computational pre-screening can identify the most promising candidates for synthesis, guiding experimental efforts toward materials with a higher probability of success for applications in areas such as organic electronics, advanced polymers, or specialty liquid crystals.
Q & A
Q. What are the common synthetic routes for Methyl 4-(4-fluorophenoxy)benzoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or esterification. For example, reacting 4-(4-fluorophenoxy)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) yields the ester. Optimization includes controlling stoichiometry (excess methanol), temperature (60–80°C), and catalyst concentration. Monitoring via TLC or HPLC ensures reaction progression. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do they confirm structural integrity?
- Methodological Answer:
- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.5 ppm), ester methyl groups (δ 3.8–3.9 ppm), and fluorine coupling patterns.
- FT-IR : Confirms ester C=O stretch (~1720 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹).
- LCMS : Validates molecular weight ([M+H]+ expected at ~260 m/z).
Cross-referencing with simulated spectra (DFT calculations) resolves ambiguities .
Q. What are the standard protocols for assessing the purity of this compound, and how can impurities be identified?
- Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm). A gradient of acetonitrile/water (60:40 to 90:10) elutes impurities. Purity >98% is ideal for biological assays.
- GC-MS : Detects volatile byproducts (e.g., unreacted starting materials).
- Elemental Analysis : Validates C, H, F, and O content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like hydrolysis or electrophilic substitution. Solvent effects are incorporated via PCM models. Molecular docking (AutoDock Vina) predicts interactions with enzymes, guiding functionalization strategies. Software like Gaussian or ORCA automates these analyses .
Q. What strategies resolve contradictions in biological activity data across different studies involving this compound?
- Methodological Answer:
- Meta-analysis : Compare IC₅₀ values from diverse assays (e.g., kinase inhibition vs. cytotoxicity) using standardized protocols (e.g., ATP concentration in kinase assays).
- Structural Validation : Re-evaluate compound purity and stereochemistry (via X-ray crystallography, SHELX refinement) to rule out batch variability .
- Dose-Response Curves : Use Hill slope analysis to differentiate specific binding from non-specific effects .
Q. What methodologies are employed to study the compound's interaction with biological targets, and how are binding affinities quantified?
- Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip; measure real-time binding kinetics (ka/kd) at varying compound concentrations.
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during binding, providing ΔG, ΔH, and ΔS values.
- Fluorescence Polarization : Competes fluorescent probes with the compound to calculate Kd. Data normalization against controls (e.g., DMSO) minimizes artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
